molecular formula C9H12N4 B13328473 2-Propylpyrazolo[1,5-a]pyrimidin-7-amine

2-Propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13328473
M. Wt: 176.22 g/mol
InChI Key: WLINMAMLTSIMHB-UHFFFAOYSA-N
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Description

2-Propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its significant biological and pharmacological activities, making them valuable in medicinal chemistry. The structure of this compound consists of a fused pyrazole and pyrimidine ring system, which provides a rigid and planar framework that is often utilized in drug design and development .

Preparation Methods

The synthesis of 2-Propylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various synthetic routes. One common method involves the condensation of 3-amino-1-propylpyrazole with a suitable β-dicarbonyl compound under acidic or basic conditions. This reaction typically proceeds via an addition-elimination mechanism, forming the fused ring system .

Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields. This approach involves the use of β-enaminone derivatives and microwave irradiation to obtain the desired product in high yields and shorter reaction times .

Chemical Reactions Analysis

2-Propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities .

Scientific Research Applications

2-Propylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C9H12N4/c1-2-3-7-6-9-11-5-4-8(10)13(9)12-7/h4-6H,2-3,10H2,1H3

InChI Key

WLINMAMLTSIMHB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=CC=NC2=C1)N

Origin of Product

United States

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